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Executive Summary

Nerandomilast dihydrate, a novel, orally administered, preferential inhibitor of
phosphodiesterase 4B (PDE4B), has demonstrated significant antifibrotic and anti-inflammatory
effects in both preclinical models and pivotal Phase 3 clinical trials. By selectively targeting
PDE4B, Nerandomilast increases intracellular cyclic adenosine monophosphate (CAMP) levels,
a key signaling molecule that mitigates fibrotic and inflammatory pathways. This whitepaper
provides an in-depth technical guide to the exploratory studies on Nerandomilast's antifibrotic
effects, presenting key quantitative data, detailed experimental methodologies, and a visual
representation of its mechanism of action. The findings from the FIBRONEER clinical trial
program establish Nerandomilast as a promising therapeutic agent for idiopathic pulmonary
fibrosis (IPF) and progressive pulmonary fibrosis (PPF).

Introduction

Pulmonary fibrosis, encompassing idiopathic pulmonary fibrosis (IPF) and progressive
pulmonary fibrosis (PPF), is characterized by the relentless scarring of lung tissue, leading to a
progressive decline in respiratory function and high mortality rates. The underlying
pathophysiology involves a complex interplay of inflammatory and fibrotic processes.
Nerandomilast dihydrate emerges as a targeted therapy that addresses both of these critical
aspects through its uniqgue mechanism of action. As a preferential inhibitor of the PDE4B
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enzyme, which is highly expressed in lung fibroblasts and immune cells, Nerandomilast offers a
dual approach to slowing disease progression.

Mechanism of Action: The PDE4B-cAMP Signaling
Pathway

Nerandomilast exerts its antifibrotic and anti-inflammatory effects by inhibiting
phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic
adenosine monophosphate (cCAMP). The resulting increase in intracellular cAMP levels
activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and
Exchange Protein directly Activated by cAMP (EPAC). This leads to a reduction in pro-
inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-a), interleukin-
1beta (IL-1p), and interleukin-6 (IL-6). Furthermore, elevated cAMP levels have been shown to
inhibit key processes in fibrosis, including fibroblast proliferation, differentiation into
myofibroblasts, and the deposition of extracellular matrix proteins like collagen. A crucial aspect
of this mechanism is the downregulation of the transforming growth factor-beta 1 (TGF-[31)
signaling pathway, a central driver of fibrosis.
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Caption: Nerandomilast's Mechanism of Action.

Clinical Efficacy: The FIBRONEER Program

The antifibrotic effects of Nerandomilast have been rigorously evaluated in two pivotal Phase 3,
double-blind, randomized, placebo-controlled trials: FIBRONEER-IPF (in patients with
idiopathic pulmonary fibrosis) and FIBRONEER-ILD (in patients with progressive pulmonary
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fibrosis). Both trials met their primary endpoint, demonstrating a statistically significant
reduction in the rate of decline of Forced Vital Capacity (FVC) at 52 weeks.

FIBRONEER-IPF Trial: Quantitative Data

The FIBRONEER-IPF trial enrolled 1,177 patients with IPF, with or without background
antifibrotic therapy.[1]

Adjusted
Mean .
. 95% Difference
Treatment Change in .
N Confidence vs. Placebo p-value
Group FVC at
Interval (mL)
Week 52
(mL)
-210.9to
Placebo 393 -183.5
-156.1
Nerandomilas -165.6 to
392 -138.6 449 0.02
t9 mg BID -111.6
Nerandomilas -141.8 to
392 -114.7 68.8 <0.001
t 18 mg BID -87.5

FIBRONEER-ILD Trial: Quantitative Data

The FIBRONEER-ILD trial enrolled 1,176 patients with various forms of progressive pulmonary
fibrosis.[2]
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Adjusted
Mean .
. 95% Difference
Treatment Change in )
N Confidence vs.Placebo p-value
Group FVC at
Interval (mL)
Week 52
(mL)
-190.5to
Placebo 392 -165.8
-141.0
Nerandomilas -109.6 to
393 -84.6 81.1 <0.001
t9 mg BID -59.7
Nerandomilas -123.7 to
391 -98.6 67.2 <0.001
t 18 mg BID -73.4

Secondary Endpoints and Safety Profile

In both the FIBRONEER-IPF and FIBRONEER-ILD trials, the composite key secondary
endpoint (time to first acute exacerbation, first hospitalization for respiratory cause, or death)
was not met.[1] However, in the FIBRONEER-ILD trial, a numerically smaller proportion of
patients treated with Nerandomilast experienced death compared to the placebo group.[1] The
most common adverse event reported in both trials was diarrhea.[1] Rates of permanent
treatment discontinuation due to adverse events were similar between the Nerandomilast and
placebo groups.[1]

Preclinical Evidence: In Vivo and In Vitro Models

The clinical development of Nerandomilast was supported by robust preclinical data from both
animal models of pulmonary fibrosis and in vitro studies using human cells.

In Vivo Bleomycin-Induced Rat Model of Pulmonary
Fibrosis

A widely accepted animal model for studying pulmonary fibrosis involves the induction of lung
injury and subsequent fibrosis in rats using bleomycin.

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.globenewswire.com/news-release/2025/05/19/3084257/0/en/Global-phase-III-trials-demonstrate-that-nerandomilast-slowed-lung-function-decline-in-IPF-and-PPF-with-similar-discontinuation-rates-to-placebo.html
https://www.globenewswire.com/news-release/2025/05/19/3084257/0/en/Global-phase-III-trials-demonstrate-that-nerandomilast-slowed-lung-function-decline-in-IPF-and-PPF-with-similar-discontinuation-rates-to-placebo.html
https://www.globenewswire.com/news-release/2025/05/19/3084257/0/en/Global-phase-III-trials-demonstrate-that-nerandomilast-slowed-lung-function-decline-in-IPF-and-PPF-with-similar-discontinuation-rates-to-placebo.html
https://www.globenewswire.com/news-release/2025/05/19/3084257/0/en/Global-phase-III-trials-demonstrate-that-nerandomilast-slowed-lung-function-decline-in-IPF-and-PPF-with-similar-discontinuation-rates-to-placebo.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ Animal Model: Male Wistar rats are used for this model.

 Induction of Fibrosis: A single intratracheal administration of bleomycin sulfate at a dose of 3
mg/kg is performed to induce lung injury and fibrosis.[3][4][5]

o Treatment: Nerandomilast is administered orally via gavage at specified doses (e.g., 2.5
mg/kg and 12.5 mg/kg, twice daily) for a defined period following bleomycin instillation.[6]

o Assessment of Antifibrotic Effects:
o Lung Function: Parameters such as lung volume and tissue density are measured.

o Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's
trichrome) to assess the extent of fibrosis using a semi-quantitative scoring system like the

Ashcroft score.

o Molecular Analysis: Whole-lung homogenates are analyzed using next-generation
sequencing (NGS) to evaluate changes in gene expression related to fibrosis and
inflammation.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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